molecular formula C5H6O3 B13877604 4-Hydroxypent-2-ynoic acid

4-Hydroxypent-2-ynoic acid

Cat. No.: B13877604
M. Wt: 114.10 g/mol
InChI Key: FQXFFJFQGSVUOP-UHFFFAOYSA-N
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Description

4-Hydroxypent-2-ynoic acid is an organic compound with the molecular formula C5H6O3 It is characterized by the presence of a hydroxyl group (-OH) and a triple bond within its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxypent-2-ynoic acid can be synthesized through several methods. One common approach involves the reaction of propargylglycine with sulfuric acid and sodium nitrite. The reaction is carried out at low temperatures to ensure the stability of the intermediate products . Another method involves the use of diphenylamide derivatives as chiral materials to obtain both enantiomers of the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and purification steps to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxypent-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triple bond can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Formation of 4-oxopent-2-ynoic acid.

    Reduction: Formation of 4-hydroxypent-2-ene or 4-hydroxypentane.

    Substitution: Formation of 4-chloropent-2-ynoic acid.

Scientific Research Applications

4-Hydroxypent-2-ynoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxypent-2-ynoic acid involves its interaction with specific molecular targets. The hydroxyl group and triple bond allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxypent-4-ynoic acid: Similar structure but with the hydroxyl group at a different position.

    4-Hydroxybut-2-ynoic acid: Shorter carbon chain but similar functional groups.

    4-Hydroxyhex-2-ynoic acid: Longer carbon chain with similar functional groups.

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research .

Properties

IUPAC Name

4-hydroxypent-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-4(6)2-3-5(7)8/h4,6H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXFFJFQGSVUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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